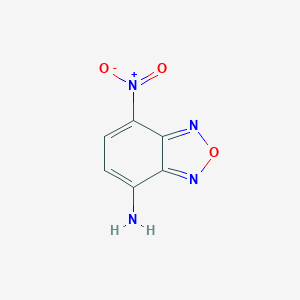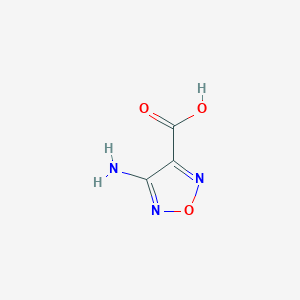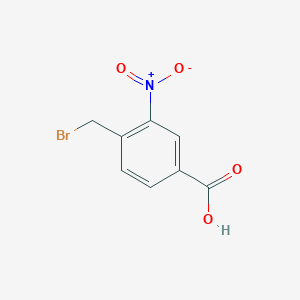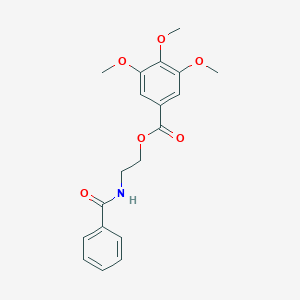
2-Benzamidoethyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzamidoethyl 3,4,5-trimethoxybenzoate, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTE belongs to the class of benzoates and is synthesized through a multistep process involving several chemical reactions.
Wirkmechanismus
The mechanism of action of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth, inflammation, and neurodegeneration. 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of enzymes such as histone deacetylases and protein kinases, which play critical roles in these cellular pathways.
Biochemische Und Physiologische Effekte
2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of inflammation, protection of neurons from oxidative stress, and improvement of cognitive function. 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Benzamidoethyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and potential therapeutic applications. However, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate also has limitations, including its low solubility in water and limited bioavailability, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for 2-Benzamidoethyl 3,4,5-trimethoxybenzoate research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the optimization of its bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate and its potential side effects.
Conclusion:
In conclusion, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate involves several chemical reactions, and its mechanism of action is believed to involve the inhibition of various cellular pathways. 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has several biochemical and physiological effects, and although it has limitations, it has potential for future research and development.
Synthesemethoden
The synthesis of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate involves several chemical reactions, including the condensation of 3,4,5-trimethoxybenzoyl chloride with benzylamine to form 2-benzamidoethyl 3,4,5-trimethoxybenzoate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through crystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has demonstrated that 2-Benzamidoethyl 3,4,5-trimethoxybenzoate can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
CAS-Nummer |
4655-30-5 |
|---|---|
Produktname |
2-Benzamidoethyl 3,4,5-trimethoxybenzoate |
Molekularformel |
C19H21NO6 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
2-benzamidoethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H21NO6/c1-23-15-11-14(12-16(24-2)17(15)25-3)19(22)26-10-9-20-18(21)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
UHWFNTAGZXSIPU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCNC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCNC(=O)C2=CC=CC=C2 |
Löslichkeit |
53.9 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



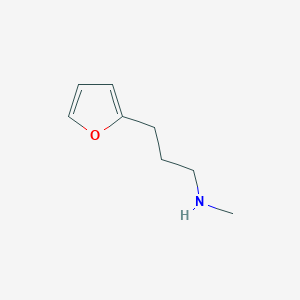
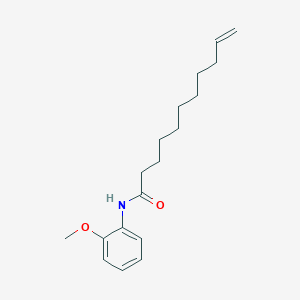
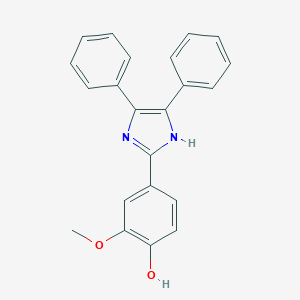
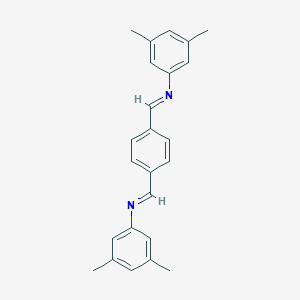
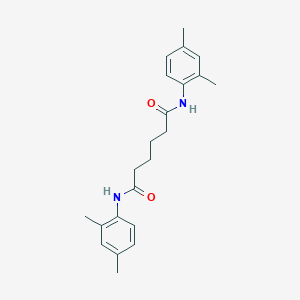
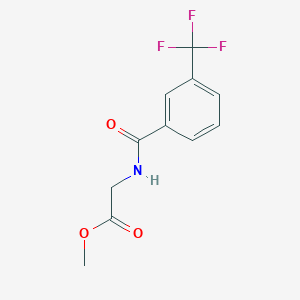
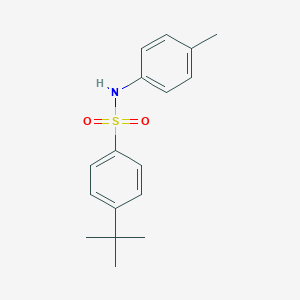
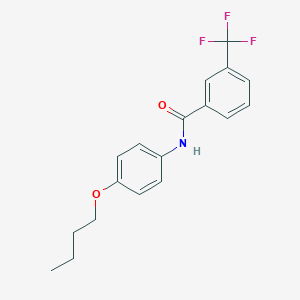
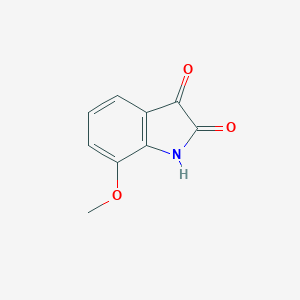
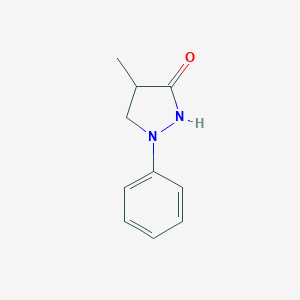
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)
